molecular formula C22H36N4O3 B570581 N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine CAS No. 125132-60-7

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine

Cat. No.: B570581
CAS No.: 125132-60-7
M. Wt: 404.555
InChI Key: WJNCAHZMWMIGFI-UHFFFAOYSA-N
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Description

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with a nitro group at the 7-position and an amine group at the 4-position, further modified with dioctyl chains. This structural configuration imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine typically involves a multi-step process:

    Amination: The amine group is introduced at the 4-position through nucleophilic substitution reactions, often using amine precursors under controlled conditions.

    Alkylation: The dioctyl chains are attached to the nitrogen atoms via alkylation reactions, typically using octyl halides in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and nitro positions.

    Hydrolysis: Under acidic or basic conditions, the dioctyl chains can be cleaved, leading to the formation of shorter-chain derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products:

    Amines: Reduction of the nitro group yields corresponding amines.

    Substituted Derivatives: Nucleophilic substitution reactions can produce various substituted benzoxadiazole derivatives.

Scientific Research Applications

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.

    Biology: Employed in bioimaging and as a marker for studying cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine involves its interaction with specific molecular targets:

    Fluorescence: The compound exhibits strong fluorescence due to the presence of the nitrobenzoxadiazole moiety, which can be excited by light and emit fluorescence.

    Binding: It can bind to various biomolecules, including proteins and nucleic acids, facilitating its use in bioimaging and as a probe.

    Pathways: The compound may interact with cellular pathways involved in oxidative stress and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

N,N-Dioctyl-7-nitro-2,1,3-benzoxadiazole-4-amine can be compared with other benzoxadiazole derivatives:

Uniqueness:

    Structural Features: The presence of dioctyl chains and specific substitution pattern makes this compound unique in its class.

    Applications: Its strong fluorescence and ability to interact with biomolecules set it apart from other similar compounds.

Properties

IUPAC Name

4-nitro-N,N-dioctyl-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O3/c1-3-5-7-9-11-13-17-25(18-14-12-10-8-6-4-2)19-15-16-20(26(27)28)22-21(19)23-29-24-22/h15-16H,3-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCAHZMWMIGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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